N-hexyl-1-phenylmethanesulfonamide
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Overview
Description
N-hexyl-1-phenylmethanesulfonamide is an organic compound with the molecular formula C13H21NO2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to a phenyl ring and a hexyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-1-phenylmethanesulfonamide typically involves the reaction of benzenemethanesulfonyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with efficient mixing and temperature control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Purification steps such as recrystallization or chromatography to obtain the final product in its pure form
Chemical Reactions Analysis
Types of Reactions
N-hexyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of hexylamine and phenylmethanesulfonamide.
Substitution: Formation of substituted phenylmethanesulfonamides with various functional groups.
Scientific Research Applications
N-hexyl-1-phenylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of N-hexyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with bacterial folic acid synthesis, leading to antimicrobial effects. Additionally, the hexyl chain and phenyl ring contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
N-phenylmethanesulfonamide: Lacks the hexyl chain, making it less lipophilic.
N-hexylmethanesulfonamide: Lacks the phenyl ring, affecting its aromatic properties.
N-phenyl-N-methylmethanesulfonamide: Contains a methyl group instead of a hexyl chain, altering its hydrophobicity.
Uniqueness
N-hexyl-1-phenylmethanesulfonamide is unique due to the presence of both a hexyl chain and a phenyl ring, which confer distinct physicochemical properties. The combination of these groups enhances its lipophilicity and aromaticity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H21NO2S |
---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N-hexyl-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-2-3-4-8-11-14-17(15,16)12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
InChI Key |
NENQQVRAWQKNTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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